molecular formula C16H13ClFNO3 B6410411 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid CAS No. 1261967-20-7

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid

Cat. No.: B6410411
CAS No.: 1261967-20-7
M. Wt: 321.73 g/mol
InChI Key: FZPWKSWSHDMAGS-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, an ethylcarbamoyl group, and a fluorophenyl group attached to the benzoic acid core

Properties

IUPAC Name

2-chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-2-19-15(20)12-6-4-10(8-14(12)18)9-3-5-11(16(21)22)13(17)7-9/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPWKSWSHDMAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691924
Record name 3-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-20-7
Record name 3-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-chlorobenzoic acid, is reacted with 4-(ethylcarbamoyl)-3-fluoroaniline under specific conditions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The ethylcarbamoyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidized derivatives of the ethylcarbamoyl group.

    Reduction Products: Reduced forms of the ethylcarbamoyl group, potentially yielding primary amines.

Scientific Research Applications

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

  • 2-Chloro-4-[4-(methylcarbamoyl)-3-fluorophenyl]benzoic acid
  • 2-Chloro-4-[4-(ethylcarbamoyl)-2-fluorophenyl]benzoic acid
  • 2-Chloro-4-[4-(ethylcarbamoyl)-3-chlorophenyl]benzoic acid

Comparison: 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid is unique due to the specific positioning of the ethylcarbamoyl and fluorophenyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

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